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what is Irak4-IN-22 and its primary target

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Compound of Interest		
Compound Name:	Irak4-IN-22	
Cat. No.:	B10857251	Get Quote

In-Depth Technical Guide: Irak4-IN-22

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Irak4-IN-22, also identified as compound 18, is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). With a half-maximal inhibitory concentration (IC50) of 3 nM for IRAK4, it demonstrates significant selectivity and has emerged as a valuable tool for investigating the role of IRAK4 in inflammatory and autoimmune diseases. Its primary therapeutic target is the serine/threonine kinase IRAK4, a critical component of the innate immune signaling pathway.

Primary Target and Mechanism of Action

The primary molecular target of **Irak4-IN-22** is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, driving inflammatory responses.

Irak4-IN-22 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This binding prevents the phosphorylation of IRAK4's substrates,



thereby blocking the downstream signaling cascade and subsequent production of inflammatory mediators. This mechanism of action makes **Irak4-IN-22** a promising candidate for the therapeutic intervention in diseases characterized by overactive IRAK4 signaling, such as plaque psoriasis and psoriatic arthritis.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **Irak4-IN-22** against its primary target, a known off-target kinase, and its functional effects on cytokine and chemokine production in various cellular contexts.

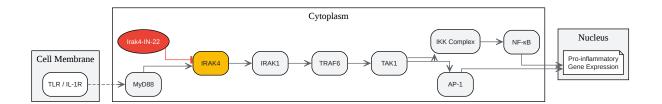
Kinase Inhibition	IC50 (nM)
IRAK4	3
TAK1	17

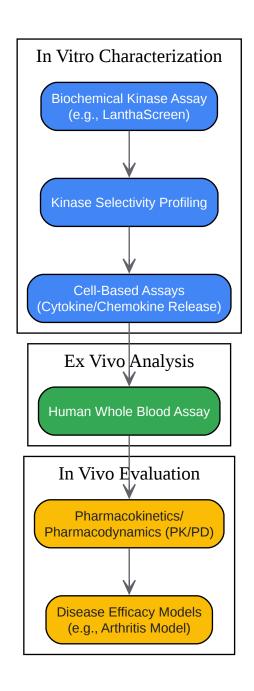
Cellular Activity	Cell Line/System	Stimulus	Inhibited Analyte	IC50 (μM)
Cytokine Inhibition	THP-1 cells	-	IL-23	0.10
Cytokine Inhibition	Dendritic Cells	-	IL-23	0.11
Cytokine Inhibition	HUVEC cells	IL-1β	IL-6	0.11
Chemokine Inhibition	Human Whole Blood	IL-1β	МІР-1β	0.51

Signaling Pathway Diagram

The following diagram illustrates the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathway, highlighting the central role of IRAK4 and the point of inhibition by **Irak4-IN-22**.









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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [what is Irak4-IN-22 and its primary target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857251#what-is-irak4-in-22-and-its-primary-target]

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